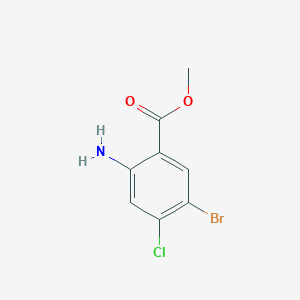

Methyl 2-amino-5-bromo-4-chlorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-5-bromo-4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXIVPLXMVFFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700955 | |

| Record name | Methyl 2-amino-5-bromo-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765211-09-4 | |

| Record name | Methyl 2-amino-5-bromo-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Halogenated Building Block

An In-Depth Technical Guide to Methyl 2-amino-5-bromo-4-chlorobenzoate

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, properties, applications, and handling, grounded in established chemical principles.

This compound is a polysubstituted aromatic ester. Its structure is characterized by an aniline core functionalized with bromo, chloro, and methyl ester groups, making it a highly valuable and versatile intermediate in organic synthesis. The precise arrangement of these functional groups offers multiple reactive sites, enabling chemists to construct complex molecular architectures. This compound is primarily utilized as a building block for creating active pharmaceutical ingredients (APIs) and novel agrochemicals.[1][2] Its CAS number is 765211-09-4 .[3][4][5]

Part 1: Core Physicochemical and Structural Data

A thorough understanding of a compound's physical properties is foundational to its application in experimental work. The data below has been compiled from various chemical suppliers and databases.

Chemical Structure

Caption: Chemical structure of this compound.

Properties Summary

| Property | Value | Source |

| CAS Number | 765211-09-4 | [3][4][5] |

| Molecular Formula | C₈H₇BrClNO₂ | [3][6] |

| Molecular Weight | 264.50 g/mol | [3] |

| Appearance | Solid | [6] |

| Boiling Point | 344 °C at 760 mmHg | [3] |

| Density | 1.676 g/cm³ | [3] |

| Flash Point | 161.9 °C | [3] |

| Storage | Room Temperature, Sealed in Dry, Protect from Light | [3] |

Part 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is not commonly detailed in open literature. However, a logical and reliable route can be designed based on well-established organic reactions, specifically the Fischer-Speier esterification of the corresponding carboxylic acid. This protocol assumes the availability of the precursor, 2-amino-5-bromo-4-chlorobenzoic acid.

Experimental Protocol: Fischer-Speier Esterification

This method involves the acid-catalyzed reaction between the carboxylic acid precursor and methanol. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by methanol.

Materials:

-

2-amino-5-bromo-4-chlorobenzoic acid

-

Methanol (Anhydrous)

-

Sulfuric Acid (Concentrated, 98%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend 1.0 equivalent of 2-amino-5-bromo-4-chlorobenzoic acid in an excess of anhydrous methanol (approx. 10-20 mL per gram of acid).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 equivalents) dropwise to the suspension. The addition is exothermic and should be done slowly.

-

Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 65°C for methanol). Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water. A precipitate of the crude product should form. Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is neutral (~7).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the Fischer-Speier esterification synthesis.

Part 3: Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its utility as a versatile synthetic intermediate. The amino, bromo, chloro, and ester functional groups can be selectively modified, making it a powerful tool for medicinal and agricultural chemists.

-

Pharmaceutical Synthesis: Halogenated anthranilate derivatives are foundational in building a wide range of pharmacologically active molecules.[7] The amino group can be acylated, alkylated, or transformed into a heterocyclic ring system. The halogen atoms are key sites for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of complex carbon-carbon and carbon-nitrogen bonds. Analogous compounds are used as key intermediates in the synthesis of drugs like Tolvaptan and various quinazolinone-based agents.[7][8]

-

Agrochemical Development: The structural motifs present in this compound are also found in many modern herbicides, fungicides, and pesticides.[1] The ability to fine-tune the substitution pattern on the aromatic ring allows for the optimization of a compound's biological activity and environmental profile.[1]

Role as a Versatile Chemical Intermediate

Caption: Potential synthetic pathways from the core compound.

Part 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely available, data from closely related analogs like methyl 2-amino-5-chlorobenzoate provides reliable guidance.[9] This compound should be handled with care in a laboratory setting.

Hazard Identification (based on analogs):

-

Skin Irritation (Category 2): Causes skin irritation.[9][10]

-

Eye Irritation (Category 2): Causes serious eye irritation.[9][10]

-

Respiratory Irritation: May cause respiratory irritation.[9][10]

Handling and Personal Protective Equipment (PPE)

| Precaution | Recommendation | Rationale |

| Ventilation | Handle only in a well-ventilated area, preferably within a chemical fume hood. | To minimize inhalation of dust or vapors.[11] |

| Eye Protection | Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH). | To prevent eye contact and serious irritation.[9][11] |

| Skin Protection | Wear impervious gloves (e.g., nitrile) and a lab coat. | To prevent skin irritation upon contact.[11][12] |

| Respiratory | Use a NIOSH/MSHA approved respirator if dust is generated and ventilation is inadequate. | To prevent respiratory tract irritation.[9][10] |

| General Hygiene | Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling. | Standard good laboratory practice to prevent ingestion.[12] |

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a catalog chemical; it is a potent synthetic tool. Its multifunctionality allows for divergent synthesis strategies, making it a valuable precursor in the quest for new pharmaceuticals and agrochemicals. Proper understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in a safe and effective manner.

References

-

LookChem. This compound. Available from: [Link]

-

PubChem. Methyl 5-Amino-2-bromo-4-chlorobenzoate. Available from: [Link]

-

MySkinRecipes. Methyl 4-amino-5-bromo-2-chlorobenzoate. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. Available from: [Link]

-

Shi, Y. J., et al. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o3025. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl 4-amino-5-bromo-2-chlorobenzoate [myskinrecipes.com]

- 3. lookchem.com [lookchem.com]

- 4. 765211-09-4|this compound|BLD Pharm [bldpharm.com]

- 5. rndmate.com [rndmate.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. nbinno.com [nbinno.com]

- 8. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methyl 2-amino-5-bromo-4-chlorobenzoate physical properties

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-5-bromo-4-chlorobenzoate

Introduction

This compound is a halogenated aromatic compound that serves as a crucial building block in organic synthesis. Its multifaceted structure, featuring amino, ester, bromo, and chloro functional groups, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its core physical and chemical properties, safety protocols, and applications, tailored for researchers and professionals in chemical synthesis and drug development. The strategic placement of its functional groups allows for a wide range of chemical transformations, making it a valuable precursor in the development of novel pharmaceutical and agrochemical agents.[1]

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is fundamental for any experimental work. The structural arrangement of substituents on the benzene ring dictates its reactivity and physical characteristics.

-

Chemical Name: this compound[2]

-

Synonyms: 2-Amino-5-bromo-4-chloro-benzoic acid methyl ester, Benzoic acid, 2-amino-5-bromo-4-chloro-, methyl ester[2][3]

-

Molecular Weight: 264.50 g/mol [2]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate handling, storage, and reaction conditions. The data presented below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | Solid | [3] |

| Boiling Point | 344 °C at 760 mmHg | [2] |

| Density | 1.676 g/cm³ | [2] |

| Flash Point | 161.9 °C | [2] |

| Water Solubility | 11.17 mg/L at 25 °C (predicted) | [2] |

| XLogP3 | 4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

Spectral Data Insights

While raw spectral data is not publicly available without specific batch analysis, the structure allows for the prediction of key spectral features essential for characterization:

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the methyl ester (-OCH₃) protons. The aromatic protons will appear as singlets or doublets depending on their coupling, shifted downfield due to the electron-withdrawing effects of the halogens and the ester group. The amine protons will likely appear as a broad singlet, and the methyl protons as a sharp singlet around 3.8-3.9 ppm.

-

¹³C NMR (Carbon NMR): The spectrum will display eight distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal (typically >160 ppm). The aromatic carbons will appear in the 110-150 ppm range, with their chemical shifts influenced by the attached substituents (amino, bromo, chloro, and carboxyl groups). The methyl carbon of the ester will be the most upfield signal.

-

IR (Infrared) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and C-Cl/C-Br stretching in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which is a definitive feature for confirming the compound's identity. The exact mass is 262.93487 Da.[2]

Applications in Synthetic Chemistry

This compound is not an end-product but a highly valuable intermediate. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

-

Pharmaceutical Synthesis: The aromatic amine can be diazotized to introduce other functional groups. The bromo and chloro substituents are ideal handles for cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, which are fundamental for building the carbon-carbon and carbon-heteroatom bonds prevalent in active pharmaceutical ingredients (APIs).[1]

-

Agrochemical Development: Similar to pharmaceuticals, the halogenated aromatic core is a common motif in modern pesticides and herbicides. This intermediate serves as a precursor for creating new agrochemicals with targeted biological activity.[1]

-

Material Science: Substituted anilines and benzoic acids are used in the synthesis of polymers and dyes.

Illustrative Synthetic Workflow

The synthesis of compounds like this compound typically involves a multi-step process starting from simpler, commercially available materials. A plausible route would be the halogenation and subsequent esterification of an aminobenzoic acid precursor.

Caption: A potential two-step synthesis pathway for the target compound.

Experimental Protocol: Fischer Esterification (Step 2)

This protocol outlines the conversion of the carboxylic acid intermediate to the final methyl ester product.

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-bromo-4-chlorobenzoic acid (1.0 eq).

-

Reagents: Add an excess of methanol (e.g., 10-20 volumes) to serve as both the solvent and the reagent.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq) to the mixture.

-

Reaction: Heat the mixture to reflux (approximately 65 °C for methanol) and stir. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the pure this compound.

Safety and Handling

Proper handling of this chemical is essential to ensure laboratory safety. The following information is based on available safety data for structurally similar compounds.

-

Storage: Keep in a dark place, sealed in a dry, and well-ventilated environment.[2] Recommended storage temperature is often room temperature or refrigerated (2-8°C).[6]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[7] Work in a well-ventilated area or under a chemical fume hood.[7][8]

-

Hazards: While a specific safety data sheet for this exact isomer is not broadly available, related compounds are classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[7] May cause respiratory irritation.[7]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[7][8]

-

Skin: Wash off with soap and plenty of water. If irritation persists, seek medical attention.[7][8]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[7][8]

-

References

-

LookChem. this compound. Available at: [Link]

-

PubChem. Methyl 5-Amino-2-bromo-4-chlorobenzoate | C8H7BrClNO2 | CID 46739482. Available at: [Link]

-

MySkinRecipes. Methyl 4-amino-5-bromo-2-chlorobenzoate. Available at: [Link]

Sources

- 1. Methyl 4-amino-5-bromo-2-chlorobenzoate [myskinrecipes.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 765211-09-4|this compound|BLD Pharm [bldpharm.com]

- 5. rndmate.com [rndmate.com]

- 6. METHYL 4-AMINO-3-BROMO-5-CHLOROBENZOATE CAS#: 914636-88-7 [m.chemicalbook.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

Methyl 2-amino-5-bromo-4-chlorobenzoate molecular weight

An In-Depth Technical Guide to Methyl 2-amino-5-bromo-4-chlorobenzoate: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated anthranilate derivative that serves as a crucial and versatile building block in modern organic synthesis. Its unique substitution pattern—featuring amino, methyl ester, bromo, and chloro groups on a benzene ring—provides multiple reactive sites for chemical modification. This structural complexity makes it a valuable intermediate in the synthesis of complex target molecules, particularly in the fields of pharmaceutical and agrochemical development. This guide provides a comprehensive overview of its chemical properties, logical synthetic routes, and significant applications, tailored for researchers and professionals in drug discovery and chemical development.

Physicochemical and Structural Properties

The precise arrangement of functional groups and halogen atoms in this compound dictates its reactivity and physical characteristics. These properties are fundamental for its use in further synthetic transformations, influencing reaction conditions, solubility, and purification strategies.

The molecular formula of the compound is C₈H₇BrClNO₂.[1] Its molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization. The calculated molecular weight is approximately 264.50 g/mol .[1][2][3]

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇BrClNO₂ | [1][3] |

| Molecular Weight | 264.50 g/mol | [1][2][3] |

| Appearance | Solid | [1] |

| InChI | InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3 | [1] |

| InChI Key | ZPXIVPLXMVFFKP-UHFFFAOYSA-N | [1] |

| Boiling Point | 344 °C at 760 mmHg | [4] |

| Density | 1.676 g/cm³ | [4] |

| Flash Point | 161.9 °C | [4] |

The structure contains a nucleophilic amino group and an electrophilic ester group, while the halogen atoms provide sites for cross-coupling reactions or can serve to modulate the electronic properties and lipophilicity of derivative compounds.

Caption: 2D Structure of this compound.

Retrosynthetic Analysis and Synthesis Pathway

From a synthetic standpoint, the molecule can be constructed from simpler, commercially available precursors. A logical retrosynthetic approach involves disconnecting the ester and halogen functionalities, pointing towards a substituted anthranilic acid as a key intermediate. The synthesis generally involves a multi-step process that requires careful control of regioselectivity.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: A Plausible Synthetic Route

A feasible synthesis begins with 4-chloroanthranilic acid, proceeds through regioselective bromination, and concludes with esterification.

Step 1: Bromination of 4-Chloroanthranilic Acid

The introduction of a bromine atom onto the 4-chloroanthranilic acid ring is a critical step. The amino group is an activating ortho-, para-director. Since the para position is blocked by the chlorine atom, bromination is directed to the ortho position (position 3) or the second ortho position (position 5). Steric hindrance from the adjacent carboxylic acid group at position 1 and the chlorine at position 4 favors substitution at the less hindered position 5.

-

Materials : 4-chloroanthranilic acid, N-Bromosuccinimide (NBS), Acetonitrile (solvent).

-

Procedure :

-

Dissolve 4-chloroanthranilic acid in acetonitrile in a round-bottom flask protected from light.

-

Cool the solution to 0-5°C in an ice bath.

-

Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, maintaining the temperature. The use of NBS is preferable to liquid bromine for milder conditions and improved handling.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude 2-amino-5-bromo-4-chlorobenzoic acid can be purified by recrystallization.

-

Step 2: Fischer Esterification

The final step is the conversion of the carboxylic acid to a methyl ester. The Fischer esterification is a classic and cost-effective method for this transformation.

-

Materials : 2-amino-5-bromo-4-chlorobenzoic acid, Methanol (reagent and solvent), Sulfuric acid (catalyst).

-

Procedure :

-

Suspend the 2-amino-5-bromo-4-chlorobenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid while cooling the mixture.

-

Heat the mixture to reflux for 4-6 hours. The reaction is an equilibrium, and using a large excess of methanol drives it towards the product.

-

After cooling, neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent like dichloromethane.

-

Wash the organic layer with water and brine, then dry and evaporate the solvent to yield the crude this compound.

-

Purify the final product via column chromatography or recrystallization.

-

Core Applications in Research and Development

This compound is not typically an end-product but rather a high-value intermediate. Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and selective chemical modifications.

Pharmaceutical Synthesis

In drug discovery, this molecule serves as a scaffold for building more complex Active Pharmaceutical Ingredients (APIs). The amino group can be acylated, alkylated, or transformed into a diazonium salt for further reactions. The bromo and chloro substituents are ideal handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. This versatility is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies. For instance, related halogenated aminobenzoic acids are precursors in the synthesis of drugs like the anti-diabetic agent Dapagliflozin.[5]

Caption: Role as a versatile synthetic intermediate.

Agrochemical Industry

Similar to its role in pharmaceuticals, this compound is a valuable precursor for developing new crop protection agents.[6] The halogenated aromatic core is a common feature in many active agrochemical ingredients. By modifying the functional groups, chemists can fine-tune the biological activity, environmental persistence, and target specificity of new herbicides, fungicides, or insecticides.[6][7]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

-

Storage : Store in a tightly sealed container in a cool, dry place, protected from light.[3][4]

-

Hazards : While specific toxicity data is limited, related aromatic amines and halogenated compounds can be irritants to the skin, eyes, and respiratory system.

Conclusion

This compound is a synthetically valuable intermediate whose importance lies in the strategic placement of its multiple reactive functional groups. Its molecular weight of 264.50 g/mol and well-defined structure make it a reliable starting point for complex multi-step syntheses. For researchers in medicinal and agrochemical chemistry, this compound offers a robust platform for creating novel molecules with tailored biological activities, underscoring its role as a key enabler of innovation in chemical science.

References

-

PubChem. (n.d.). Methyl 5-Amino-2-bromo-4-chlorobenzoate. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Borun Chemical. (n.d.). Key Applications of 2-Amino-4-bromo-5-chlorobenzoic Acid in Chemical Industry. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 4-amino-5-bromo-2-chlorobenzoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

The Good Scents Company. (n.d.). hexahydrofarnesol. Retrieved from [Link]

- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Methyl 5-Amino-2-bromo-4-chlorobenzoate | C8H7BrClNO2 | CID 46739482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. lookchem.com [lookchem.com]

- 5. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. Methyl 4-amino-5-bromo-2-chlorobenzoate [myskinrecipes.com]

Solubility Profile of Methyl 2-amino-5-bromo-4-chlorobenzoate: A Framework for Experimental Determination and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-bromo-4-chlorobenzoate is a substituted aromatic compound with potential applications as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). For any new chemical entity (NCE) progressing through the drug discovery and development pipeline, a thorough understanding of its physicochemical properties is paramount. Among these, aqueous solubility is a critical determinant of a drug's bioavailability, manufacturability, and ultimate clinical success. Low solubility can lead to unpredictable in vitro results, poor absorption, and significant formulation challenges.[1][2][3] This guide provides a comprehensive framework for the systematic determination of the solubility profile of this compound. Recognizing the scarcity of publicly available data for this specific molecule, we shift the focus from merely presenting data to establishing robust, validated protocols for its generation. This document outlines the theoretical underpinnings of solubility, details the gold-standard experimental methodologies, and provides a pathway for the rigorous analysis and interpretation of results, empowering research and development teams to generate the high-quality data required for informed decision-making.

Physicochemical Profile and Initial Assessment

Before embarking on experimental studies, a review of the known and computed properties of the target compound is essential. This information provides a foundational understanding of the molecule's characteristics and helps in designing appropriate experimental conditions.

| Property | Value / Descriptor | Source |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₈H₇BrClNO₂ | [4] |

| Molecular Weight | 264.50 g/mol | [4][5] |

| Physical Form | Solid | [4][6] |

| Computed XLogP3 | 2.4 | [5] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

| SMILES | COC(=O)C1=CC(=C(C=C1N)Cl)Br | [7] |

| InChI Key | ZPXIVPLXMVFFKP-UHFFFAOYSA-N | [4] |

Expert Insight: The computed XLogP3 value of 2.4 suggests a degree of lipophilicity, which may indicate limited aqueous solubility. The presence of an amine group (a weak base) and a methyl ester implies that the compound's ionization state—and therefore its solubility—will be pH-dependent. This necessitates a full pH-solubility profile rather than a single-point measurement.

The Primacy of Thermodynamic vs. Kinetic Solubility

In drug discovery, solubility is not a monolithic concept. Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting data correctly.[8]

-

Kinetic Solubility: This is typically measured in high-throughput screening (HTS) by adding a concentrated DMSO stock solution to an aqueous buffer.[2][8] It measures the concentration at which a compound precipitates from a supersaturated solution and is highly dependent on the experimental conditions (e.g., incubation time, DMSO concentration). While fast, it can overestimate true solubility.[9]

-

Thermodynamic (Equilibrium) Solubility: This is the true saturation concentration of the most stable crystalline form of a compound in a solvent at equilibrium.[8] It is the gold-standard measurement for pre-formulation and regulatory submissions as it reflects the stable state.[9][10] The International Council for Harmonisation (ICH) guidelines for Biopharmaceutics Classification System (BCS)-based biowaivers mandate the determination of equilibrium solubility.[11][12]

Causality in Experimental Choice: For lead optimization and pre-formulation, relying on kinetic data alone is risky. A compound that appears soluble in an HTS assay may crash out of solution over time, leading to failed animal studies or impossible formulation challenges. Therefore, this guide focuses exclusively on methods for determining thermodynamic solubility , which provides a reliable and self-validating foundation for development.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow for generating a comprehensive and reliable solubility profile for a new chemical entity.

Caption: Ionization and its effect on solubility.

Step-by-Step Methodology

-

Preparation: Create a suspension of the compound in water or a co-solvent system if aqueous solubility is extremely low.

-

Titration: Place the suspension in a thermostatted vessel with a calibrated pH electrode. Titrate the suspension with a standardized solution of HCl (to titrate the amine group from its neutral to its protonated form).

-

Data Acquisition: Record the pH value after each addition of the titrant. The resulting titration curve will show distinct regions corresponding to the dissolution of the solid and the titration of the fully dissolved species.

-

Calculation: Specialized software or derived equations are used to analyze the titration curve. [13][14]This analysis deconvolutes the data to provide the pKa of the amino group and the intrinsic solubility (S₀) of the neutral form of the molecule. This method is particularly powerful as it can be performed quickly (2-4 hours). [13][14]

Data Presentation and Interpretation

All generated solubility data should be compiled into a clear, concise table. This allows for easy comparison across different conditions and forms the basis for constructing a pH-solubility profile.

Table for Experimental Solubility Data of this compound

| Solvent/Buffer System | pH (Final) | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method Used |

|---|---|---|---|---|---|

| 0.1 N HCl | 1.2 | 37 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Acetate Buffer | 4.5 | 37 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Phosphate Buffer | 6.8 | 37 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Water | [Value] | 37 | [S₀ from Potentiometry] | [Calculated S₀] | Potentiometry |

| [Other Solvents] | N/A | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

Plotting the solubility (on a log scale) against pH will yield the pH-solubility profile. This visual representation is critical for identifying the pH of minimum solubility and for predicting how the compound will behave in different regions of the gastrointestinal tract, a key consideration for oral drug development.

Conclusion

References

-

BioAssay Systems. (n.d.). Shake Flask Method. Retrieved from [Link]

-

Dittmb, N., Wessjohann, L. A., & Kluge, S. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511–9515. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 5-Amino-2-bromo-4-chlorobenzoate. PubChem Compound Database. Retrieved from [Link]

-

Dittmb, N., Wessjohann, L. A., & Kluge, S. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Available at: [Link]

-

Faassen, F. V., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

-

Dittmb, N., Wessjohann, L. A., & Kluge, S. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. Analytical Chemistry. PubMed. Available at: [Link]

-

Hamed, R., et al. (2016). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS Open. NIH. Available at: [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Dittmb, N., Wessjohann, L. A., & Kluge, S. (2020). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. ResearchGate. Available at: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]

-

Cvetkovski, A., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. Available at: [Link]

-

Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics. NIH. Available at: [Link]

-

Larsson, M. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at: [Link]

-

Serra, M. (2015). Solubility determination of compounds of pharmaceutical interest. Dipòsit Digital de la Universitat de Barcelona. Available at: [Link]

-

International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. ICH. Available at: [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. EMA. Available at: [Link]

-

Food and Drug Administration, Taiwan. (n.d.). ICH M9 Guideline on Biopharmaceutics Classification System-Based Biowaivers. Available at: [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. rheolution.com [rheolution.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Methyl 5-Amino-2-bromo-4-chlorobenzoate | C8H7BrClNO2 | CID 46739482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 5-amino-4-bromo-2-chlorobenzoate | 1232505-83-7 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. database.ich.org [database.ich.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of Methyl 2-amino-5-bromo-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-bromo-4-chlorobenzoate is a halogenated aromatic compound that serves as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its molecular structure, featuring amino, bromo, chloro, and methyl ester functional groups, offers multiple reactive sites for the construction of complex molecules.[1][2] However, the very characteristics that make this compound a valuable synthetic intermediate also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in established safety principles and an understanding of its chemical properties.

Chemical and Physical Properties

A clear understanding of the physical properties of a chemical is the first step in safe handling.

| Property | Value | Source |

| CAS Number | 765211-09-4 | [3][4][5][6] |

| Molecular Formula | C₈H₇BrClNO₂ | [5][6] |

| Molecular Weight | 264.50 g/mol | [5][7] |

| Appearance | Solid | [5] |

| Purity | Typically ≥98% | [5] |

Hazard Identification and Analysis

The primary documented hazard for this compound is Acute toxicity, oral (Category 4) , as indicated by its Safety Data Sheet (SDS).[3] However, due to its structural similarity to other halogenated anilines and benzoates, it is prudent to anticipate additional hazards. Structurally related compounds are consistently classified as causing skin, eye, and respiratory irritation.[8] Therefore, a comprehensive risk assessment should assume the potential for these hazards.

GHS Hazard Statements for Structurally Similar Compounds:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The "Why" Behind the Hazards: A Chemist's Perspective

The irritant nature of this compound can be attributed to its aniline and halogenated aromatic functionalities. Anilines can be readily absorbed through the skin and can act as mild bases, potentially disrupting cellular membranes. The halogen substituents (bromine and chlorine) enhance the lipophilicity of the molecule, which may facilitate its penetration of biological membranes, and can contribute to its reactivity.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To minimize exposure to this compound, a combination of engineering controls and personal protective equipment is essential. The Occupational Safety and Health Administration (OSHA) mandates such measures to protect laboratory workers from hazardous chemicals.[9][10]

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of powdered this compound and its solutions should be conducted in a properly functioning chemical fume hood.[11] This is the most critical engineering control to prevent the inhalation of dust or vapors.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

-

Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area for emergency use in case of accidental contact.

Personal Protective Equipment (PPE): The Last Barrier

The selection of appropriate PPE is crucial for preventing direct contact with the chemical.[12]

-

Eye and Face Protection: Chemical safety goggles with side shields are mandatory.[11] A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Chemically resistant gloves, such as nitrile gloves, should be worn.[11] It is important to inspect gloves for any signs of degradation or perforation before use and to change them frequently.

-

Lab Coat: A flame-resistant lab coat should be worn to protect the skin and clothing.

-

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary.[11][13]

Diagram 1: Hierarchy of controls for safe handling.

Safe Handling and Experimental Protocols

Adherence to standard operating procedures is critical for minimizing the risks associated with handling this compound.[14]

Weighing and Transferring the Solid

-

Preparation: Before handling the solid, ensure the chemical fume hood is operational and the work area is clean and uncluttered.

-

Weighing: Tare a suitable container on an analytical balance. Carefully transfer the desired amount of this compound to the container within the fume hood. Avoid creating dust.

-

Transfer: If transferring the solid to a reaction vessel, use a powder funnel to prevent spills.

-

Cleaning: After transfer, decontaminate the spatula and any other equipment used with a suitable solvent (e.g., acetone) in the fume hood. Collect the rinsate as hazardous waste.

Preparing Solutions

-

Solvent Addition: In the fume hood, add the solvent to the vessel containing the weighed solid.

-

Dissolution: If necessary, gently stir or sonicate the mixture to aid dissolution.

-

Labeling: Immediately label the container with the full chemical name, concentration, solvent, and date of preparation.

Chemical Reactivity and Stability

Understanding the reactivity of this compound is key to preventing hazardous reactions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8] The amino group can react exothermically with strong acids.

-

Reactivity of the Aromatic Ring: The amino group is a strong activating group, making the aromatic ring susceptible to electrophilic substitution reactions.[10][15] The presence of both electron-donating (amino) and electron-withdrawing (halogens, ester) groups creates a complex reactivity profile that researchers can exploit synthetically but must also be mindful of in terms of potential side reactions.

-

Hazardous Decomposition Products: Upon thermal decomposition, this compound may release toxic and corrosive gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen bromide (HBr).[8][16][17]

Diagram 2: Reactivity and decomposition pathways.

Storage and Disposal

Proper storage and disposal are critical components of the chemical lifecycle to ensure laboratory and environmental safety.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

-

Keep away from incompatible materials, particularly strong oxidizing agents.[8]

-

The storage area should be clearly marked, and access should be restricted to authorized personnel.

Spill Management

In the event of a spill, prompt and appropriate action is necessary.

-

Evacuate: Evacuate all non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for disposal. For a liquid spill, use an inert absorbent material.

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if necessary, during the cleanup process.

Waste Disposal

Halogenated organic compounds are considered hazardous waste and must be disposed of accordingly to prevent environmental contamination.[13]

-

Segregation: Collect all waste containing this compound, including contaminated labware and cleaning materials, in a designated and clearly labeled hazardous waste container.[13] Do not mix halogenated waste with non-halogenated waste.[13]

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[13]

-

Disposal: Arrange for disposal through a licensed hazardous waste disposal service in accordance with all local, state, and federal regulations. Incineration at high temperatures is a common method for the destruction of halogenated organic compounds.[18]

First Aid Measures

In the event of exposure, immediate first aid is crucial.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.[8]

Conclusion

This compound is a valuable chemical intermediate for scientific research and development. However, its potential hazards necessitate a diligent and informed approach to its handling. By understanding its chemical properties, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established safe handling and disposal protocols, researchers can mitigate the risks and work safely with this compound. The principles of chemical hygiene, as outlined by regulatory bodies like OSHA, provide a framework for a safe laboratory environment where scientific advancement can flourish without compromising the well-being of those who make it possible.

References

- Angene Chemical. (2021, May 1).

-

Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

-

ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-Amino-2-bromo-4-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

-

SynCrest Inc. (n.d.). Handling of reagents. Retrieved from [Link]

-

Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

-

Ampliqon. (n.d.). Safety considerations for chemical reagents. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 4-amino-5-bromo-2-chlorobenzoate. Retrieved from [Link]

-

PubMed. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]

-

PubMed. (2017, July 30). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. Retrieved from [Link]

-

Qiji Chemical. (n.d.). Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzoic Acid and Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). The thermal decomposition of benzoic acid. Retrieved from [Link]

-

ResearchGate. (2021, September 9). Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Bromine in waste incineration: Partitioning and influence on metal volatilisation. Retrieved from [Link]

-

RSC Publishing. (2025, October 13). New forms of apremilast with halogen derivatives of benzoic acid. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

-

eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl 4-amino-5-bromo-2-chlorobenzoate [myskinrecipes.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. lookchem.com [lookchem.com]

- 7. Methyl 5-Amino-2-bromo-4-chlorobenzoate | C8H7BrClNO2 | CID 46739482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. One moment, please... [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 12. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 13. benchchem.com [benchchem.com]

- 14. youtube.com [youtube.com]

- 15. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 16. fishersci.com [fishersci.com]

- 17. combi-blocks.com [combi-blocks.com]

- 18. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Methyl 2-amino-5-bromo-4-chlorobenzoate for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Methyl 2-amino-5-bromo-4-chlorobenzoate, a key building block in modern medicinal chemistry and drug discovery. This document delves into its commercial availability, chemical properties, synthesis, safe handling, and applications, offering practical insights for researchers, chemists, and professionals in the pharmaceutical industry.

Introduction: A Versatile Halogenated Anthranilate

This compound (CAS No. 765211-09-4) is a halogenated derivative of methyl anthranilate.[1][2] Its unique substitution pattern, featuring both bromine and chlorine atoms on the benzene ring, makes it a highly versatile intermediate for the synthesis of complex organic molecules. The presence of multiple reactive sites—the amino group, the methyl ester, and the aryl halides—allows for a wide range of chemical transformations, making it a valuable precursor for the development of novel active pharmaceutical ingredients (APIs).[3][4]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrClNO₂ | [1] |

| Molecular Weight | 264.50 g/mol | [1] |

| CAS Number | 765211-09-4 | [1][2] |

| Appearance | Solid | [1][2] |

| Purity | Typically ≥98% | [1][2] |

| Boiling Point | 344 °C at 760 mmHg | [5] |

| Flash Point | 161.9 °C | [5] |

| Density | 1.676 g/cm³ | [5] |

| Storage | Keep in a dark place, sealed in dry, room temperature | [2][5] |

Commercial Availability and Procurement

This compound is commercially available from a variety of chemical suppliers, catering to both research and bulk quantity needs. When procuring this compound, it is imperative to consider purity, the isomeric identity, and the supplier's quality control documentation.

Several isomers exist, such as Methyl 5-amino-2-bromo-4-chlorobenzoate (CAS: 929524-50-5) and Methyl 2-amino-4-bromo-5-chlorobenzoate (CAS: 1445322-56-4), which have distinct chemical properties and may not be suitable for all synthetic routes.[6][7] Careful verification of the CAS number is essential.

Table of Representative Suppliers:

| Supplier | Purity | Available Quantities |

| CymitQuimica | 98% | 250mg, 1g, 5g, 10g, 25g, 100g |

| LookChem | 95-99% | 1g, 5g, and bulk inquiries |

| ChemScene | ≥98% | Inquire for quantities |

| BLD Pharm | Inquire | Inquire for quantities |

| Sigma-Aldrich | 98% | Inquire for quantities |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Characterization

Conceptual Synthesis Workflow

The synthesis of this compound can be envisioned through the following conceptual workflow. This process highlights the key transformations required and the rationale behind the experimental choices.

Sources

A Comprehensive Technical Guide to Methyl 2-amino-5-bromo-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of Methyl 2-amino-5-bromo-4-chlorobenzoate, a key chemical intermediate with significant applications in medicinal chemistry and organic synthesis. We will delve into its chemical identity, physical and chemical properties, synthesis, and its role as a versatile building block in the development of novel therapeutics. This document is intended to be a valuable resource for professionals in the field, offering both foundational knowledge and practical insights.

Core Chemical Identity and Structural Elucidation

This compound is a polysubstituted aromatic compound. The precise arrangement of the amino, bromo, chloro, and methyl ester groups on the benzene ring is critical to its reactivity and utility.

Chemical Structure

The structural formula of this compound is presented below. The numbering of the benzene ring follows IUPAC nomenclature, with the carboxylate group at position 1.

Figure 1: Chemical structure of this compound.

Synonyms and Identifiers

Accurate identification of chemical compounds is paramount for researchers. This compound is known by several synonyms and is cataloged under various chemical registry numbers. It is crucial to distinguish it from its isomers, which possess the same molecular formula but different substitution patterns and, consequently, different chemical properties.

| Identifier Type | Identifier for this compound |

| CAS Number | 765211-09-4[1][2][3] |

| IUPAC Name | This compound |

| Synonyms | 2-Amino-5-bromo-4-chloro-benzoic acid methyl ester, Benzoic acid, 2-amino-5-bromo-4-chloro-, methyl ester[2] |

| Molecular Formula | C₈H₇BrClNO₂[2] |

| Molecular Weight | 264.50 g/mol [2] |

| InChI Key | ZPXIVPLXMVFFKP-UHFFFAOYSA-N[2] |

Table 1: Primary Identifiers for this compound.

Isomeric Differentiation

Confusion with isomers is a common pitfall. The following table distinguishes the target compound from its closely related isomers.

| Compound Name | CAS Number | Key Differentiating Feature |

| Methyl 2-amino-4-bromo-5-chloro benzoate | 1445322-56-4[4] | Positions of bromo and chloro groups are swapped. |

| Methyl 5-amino-2-bromo -4-chlorobenzoate | 929524-50-5[5] | Positions of amino and bromo groups are different. |

| Methyl 4-amino-5-bromo-2-chlorobenzoate | 868406-71-7 | Positions of amino and chloro/bromo groups are different.[6] |

Table 2: Identifiers of Key Isomers.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is essential for its application in synthesis and drug development.

Physical Properties

| Property | Value | Source |

| Physical Form | Solid | [2] |

| Melting Point | Data not available; related isomers have melting points in the range of 60-80 °C. For example, Methyl 2-amino-5-bromobenzoate has a melting point of 72-74 °C.[7] | N/A |

| Boiling Point | 344 °C at 760 mmHg (Predicted)[8] | [8] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | N/A |

Table 3: Physical Properties of this compound.

Spectroscopic Data (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The two aromatic protons will appear as singlets due to the substitution pattern. The amine protons will likely appear as a broad singlet. The methyl ester protons will be a sharp singlet at approximately 3.9 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show eight distinct carbon signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester will be observed downfield (around 165-170 ppm). The aromatic carbons will appear in the 110-150 ppm region, and the methyl carbon of the ester will be around 52 ppm.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretching vibration for the ester (around 1700-1730 cm⁻¹), and C-Br and C-Cl stretching vibrations in the fingerprint region.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (264.50 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom.

Synthesis and Reactivity

This compound is a synthetic compound, and its preparation involves standard organic transformations.

Synthetic Approach

A plausible synthetic route to this compound would likely start from a commercially available substituted aminobenzoic acid, followed by halogenation and esterification, or by starting with a pre-halogenated aniline and introducing the carboxylate group. A general, illustrative synthetic workflow is presented below. A detailed, validated experimental protocol for a closely related compound, Methyl 2-amino-5-bromobenzoate, involves the bromination of 2-aminobenzoic acid followed by Fischer esterification[9].

Figure 2: A generalized synthetic workflow for this compound.

Key Experimental Protocol: Fischer Esterification (Illustrative)

This protocol is based on the synthesis of a related compound and serves as a representative example of the esterification step.

Objective: To convert the carboxylic acid group of a substituted 2-aminobenzoic acid to a methyl ester.

Materials:

-

Halogenated 2-aminobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve the halogenated 2-aminobenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude methyl ester.

-

Purify the product by recrystallization or column chromatography.

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of multiple reactive sites—the amino group, the aromatic ring susceptible to further substitution, and the ester group which can be hydrolyzed or converted to other functionalities—makes it a versatile intermediate.

A notable application is its use in the synthesis of inhibitors of Trypanosoma brucei hexokinases, which are potential therapeutic targets for African trypanosomiasis (sleeping sickness)[10]. This highlights its importance in the discovery of new drugs for neglected tropical diseases. The compound serves as a scaffold that can be elaborated through reactions such as acylation of the amino group to introduce diverse side chains, as demonstrated in the synthesis of 2-(4-tert-butylbenzamido)-5-bromo-4-chlorobenzoic acid derivatives[10].

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: The compound is classified as harmful if swallowed (H302)[3].

-

Precautionary Statements: It is recommended to wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes[3].

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed and protected from light[3].

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a chemical intermediate of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug discovery. Its well-defined structure, characterized by multiple reactive sites, makes it a versatile building block for the synthesis of complex molecular architectures. A clear understanding of its identity, properties, and safe handling is essential for its effective utilization in research and development. This guide has aimed to provide a comprehensive overview to support these endeavors.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 46931017, 2-(4-tert-butylbenzamido)-5-bromo-4-chlorobenzoic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 46739482, Methyl 5-Amino-2-bromo-4-chlorobenzoate. [Link]

-

MySkinRecipes. Methyl 4-amino-5-bromo-2-chlorobenzoate. [Link]

-

LookChem. This compound. [Link]

Sources

- 1. rndmate.com [rndmate.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 765211-09-4 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. Methyl 5-Amino-2-bromo-4-chlorobenzoate | C8H7BrClNO2 | CID 46739482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 4-amino-5-bromo-2-chlorobenzoate [myskinrecipes.com]

- 7. 2-氨基-5-溴苯甲酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. lookchem.com [lookchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Identification of Inhibitors of Trypanosoma brucei Hexokinases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

theoretical properties of halogenated aminobenzoates

An In-Depth Technical Guide to the Theoretical Properties of Halogenated Aminobenzoates

Foreword: Beyond the Scaffold

To the dedicated researcher, the practicing scientist, and the drug development professional, a molecule is more than a collection of atoms. It is a story of potential, a puzzle of interactions, and a blueprint for therapeutic intervention. Halogenated aminobenzoates are a premier example of this principle. While the aminobenzoic acid core provides a versatile and biologically relevant scaffold, it is the strategic incorporation of halogens that unlocks a nuanced spectrum of physicochemical and pharmacological properties.[1][2]

This guide eschews a conventional, templated approach. Instead, it is structured to mirror the process of scientific inquiry itself—from fundamental principles to theoretical modeling, experimental validation, and finally, to tangible applications. We will explore not just what the properties of these compounds are, but why they manifest, providing a causal link between subatomic characteristics and macroscopic biological activity. Our goal is to equip you with the foundational knowledge and field-proven insights necessary to rationally design and develop the next generation of therapeutics based on this remarkable chemical class.

Chapter 1: The Aminobenzoate Core: A Privileged Starting Point

The parent aminobenzoic acid isomers, particularly para-aminobenzoic acid (PABA), are not merely inert scaffolds; they are biologically significant "building blocks" in their own right.[1] PABA is a precursor in the folate synthesis pathway for many microorganisms, making it an inherent target for antimicrobial strategies.[3] Its structural versatility, with reactive amino and carboxyl groups, allows for extensive derivatization, forming the basis for a wide array of compounds with demonstrated anticancer, anti-inflammatory, and antiviral properties.[1][2] Understanding the baseline electronic and structural features of this core is the essential first step before one can appreciate the profound impact of halogenation.

Chapter 2: The Halogen Effect: Modulating Properties with Atomic Precision

Halogenation is a cornerstone of modern medicinal chemistry, used to fine-tune a molecule's properties to enhance efficacy, improve pharmacokinetic profiles, and increase target affinity.[4][5][6] The introduction of a halogen atom (F, Cl, Br, I) to the aminobenzoate ring is a deliberate act of molecular engineering that influences the compound in three critical domains.

Electronic Perturbations and the "σ-hole"

The most immediate consequence of halogenation is the alteration of the molecule's electron distribution. This is governed by two competing factors: electronegativity and polarizability.

-

Electronegativity: Decreases down the group (F > Cl > Br > I). A highly electronegative atom like fluorine will strongly withdraw electron density from the aromatic ring, creating significant bond polarity.[7]

-

Polarizability: Increases down the group (I > Br > Cl > F). Larger halogens have a more diffuse electron cloud that can be distorted. This leads to the formation of a "σ-hole"—a region of positive electrostatic potential on the outermost portion of the halogen atom, opposite the C-X covalent bond.[8][9]

This σ-hole is pivotal, as it allows the halogen to act as an electrophilic species and form a halogen bond —a highly directional, non-covalent interaction with an electron donor (like an oxygen or nitrogen atom in a receptor's binding pocket).[9] The strength of this bond generally increases with the size and polarizability of the halogen (I > Br > Cl).[8] This provides a powerful, tunable tool for enhancing drug-target binding affinity that is distinct from traditional hydrogen bonding.[4][8]

Physicochemical Consequences: Lipophilicity and Permeability

Halogenation almost invariably increases the lipophilicity (hydrophobicity) of a molecule.[4][8] This has profound implications for a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Enhanced lipophilicity can improve a compound's ability to permeate biological membranes, a critical step for reaching intracellular targets.[4] However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility, increased metabolic breakdown, and off-target toxicity. The choice of halogen allows for precise control over this property.

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) | Causality & Implication |

| van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 | Governs steric fit in binding pockets. Larger halogens can provide better shape complementarity but may also cause steric hindrance. |

| Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 | 2.66 | Influences inductive effects and bond polarity. Fluorine's high electronegativity can significantly alter the pKa of nearby functional groups.[7] |

| Polarizability (ų) | 0.56 | 2.18 | 3.05 | 4.7 | Determines the strength of the σ-hole and halogen bonds. Iodine forms the strongest halogen bonds.[8] |

| Impact on Lipophilicity (LogP) | Small Increase | Moderate Increase | Significant Increase | Large Increase | Directly impacts membrane permeability, protein binding, and solubility. A key parameter for ADME optimization.[4] |

Table 1: Comparative properties of halogens and their impact in a medicinal chemistry context.

Chapter 3: Theoretical Modeling: Predicting Properties Before Synthesis

The true power of modern drug design lies in our ability to predict molecular behavior computationally, saving immense time and resources. For halogenated aminobenzoates, theoretical modeling provides invaluable insights into their potential as therapeutic agents.

Quantum Chemical Calculations

Quantum chemistry methods, particularly Density Functional Theory (DFT), allow us to calculate the electronic structure of a molecule from first principles.[10][11][12] These calculations can predict:

-

Molecular Electrostatic Potential (MEP) Maps: These visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. MEP maps are instrumental in identifying sites for hydrogen and halogen bonding.[13][14]

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. A smaller HOMO-LUMO energy gap generally suggests higher reactivity.[11][14]

-

Mulliken Charge Distribution: This analysis assigns partial charges to each atom, quantifying the electronic effects of substituents like halogens.[11]

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a mathematical approach that correlates the structural or physicochemical properties of a series of compounds with their biological activity.[15][16] By building a statistically significant model from a set of known molecules (a "training set"), we can predict the activity of new, unsynthesized compounds.[15] For halogenated aminobenzoates, key descriptors in a QSAR model might include LogP (lipophilicity), molar refractivity (a measure of volume and polarizability), and electronic parameters like Hammett constants, which quantify the electron-donating or -withdrawing ability of the halogenated ring.

Protocol: A Typical Computational Workflow

The following protocol outlines a general workflow for the theoretical analysis of a novel halogenated aminobenzoate.

Objective: To predict the electronic properties and potential bioactivity of a candidate molecule.

Methodology:

-

Structure Preparation:

-

Draw the 2D structure of the halogenated aminobenzoate using chemical drawing software (e.g., ChemDraw).

-

Convert the 2D structure to a 3D conformation and perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94).

-

-

Quantum Chemical Calculation (DFT):

-

Rationale: To obtain an accurate description of the molecule's electronic structure. The B3LYP functional with a 6-31G(d,p) basis set is a common and reliable choice for organic molecules.[11]

-

Steps:

-

Import the 3D structure into a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Set up a geometry optimization calculation followed by a frequency calculation to ensure a true energy minimum is found.

-

Specify the level of theory (e.g., B3LYP/6-31G(d,p)).

-

Run the calculation.

-

Analyze the output to extract HOMO-LUMO energies, generate the MEP map, and calculate Mulliken charges.

-

-

-

Molecular Docking:

-

Rationale: To predict the binding mode and affinity of the molecule to a specific protein target.

-

Steps:

-

Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Define the binding site (active site) on the protein.

-

Use docking software (e.g., AutoDock, Glide) to systematically place the ligand (the aminobenzoate) into the binding site in various conformations and orientations.[11]

-

Score the resulting poses based on a scoring function that estimates binding free energy. The lowest energy pose is the predicted binding mode.

-

-

Caption: A typical computational workflow for theoretical property prediction.

Chapter 4: Experimental Validation: From Theory to Reality

Theoretical predictions are powerful, but they must be anchored in empirical data. The synthesis and subsequent analysis of halogenated aminobenzoates are crucial steps to validate computational models and confirm molecular identity and purity.

Synthesis Strategies

The synthesis of these compounds often starts from commercially available aminobenzoates. A common strategy involves electrophilic halogenation of the aromatic ring, followed by other necessary functional group manipulations.

This protocol is adapted from a novel synthetic route and demonstrates the practical applicability for creating versatile pharmaceutical starting materials.[17]

Objective: To synthesize 3-amino-5-halo-2-iodobenzoates from 2-amino-5-halobenzoates.

Materials:

-

2-amino-5-halobenzoate (where halo = F, Cl, Br)

-